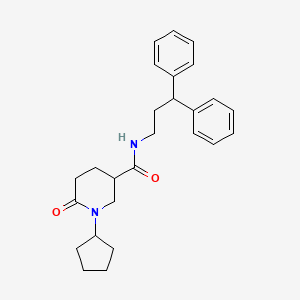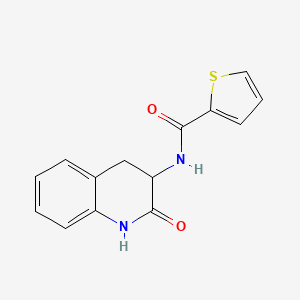![molecular formula C20H34N2O B6077148 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6077148.png)
2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane is a compound that belongs to the spirocyclic family of compounds. This compound has been of great interest to researchers due to its unique chemical structure and potential applications in various fields of science. In
Mecanismo De Acción
The mechanism of action of 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane has various biochemical and physiological effects. For example, this compound has been shown to reduce the growth and proliferation of cancer cells, improve memory and cognitive function in animal models of Alzheimer's disease, and protect against neurodegeneration in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its unique chemical structure, which allows for the exploration of new therapeutic targets and mechanisms of action. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane. One area of research is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Another area of research is to investigate the mechanism of action of this compound in more detail, which could provide insights into new therapeutic targets and strategies for drug development. Additionally, researchers could explore the potential of this compound as a tool for studying the biological and physiological effects of spirocyclic compounds.
Métodos De Síntesis
The synthesis of 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2-cyclohexylethylamine with 3-butenoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane, which is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-2-7-19(23)22-15-12-20(17-22)11-6-13-21(16-20)14-10-18-8-4-3-5-9-18/h2,18H,1,3-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWPYLVOSCNMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)

![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)
![4-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-isopropyl-6-{[4-(trifluoromethoxy)benzyl]oxy}-1,4-diazepan-2-one](/img/structure/B6077107.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6077138.png)
![1-[3-(7-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propyl]piperidine-3-carboxamide](/img/structure/B6077144.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(2-furylmethylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6077153.png)
